Mass Spectrometric Differentiation
2,4,6-Trifluorobenzyl alcohol-d2 provides a +2 Da mass shift relative to the non-deuterated analyte (m/z 164.12 vs. 162.11) . In a typical LC-MS/MS multiple reaction monitoring (MRM) assay, the deuterated internal standard is monitored via a precursor→product ion transition that is completely resolved from the unlabeled analyte, eliminating cross-talk and enabling accurate peak area ratio calculations . This mass shift is critical for assays performed in complex biological matrices (e.g., plasma, urine) where endogenous background signals or isobaric interferences would otherwise confound quantitation of the non-deuterated compound .
| Evidence Dimension | Molecular mass (monoisotopic) |
|---|---|
| Target Compound Data | 164.12 g/mol (C₇H₃D₂F₃O) |
| Comparator Or Baseline | 2,4,6-Trifluorobenzyl alcohol (non-deuterated): 162.11 g/mol (C₇H₅F₃O) |
| Quantified Difference | +2.01 Da (Δm/z +2) |
| Conditions | Mass spectrometry, positive ion mode |
Why This Matters
This mass shift allows for selective detection of the internal standard without interference from the unlabeled analyte, which is essential for accurate quantitation and method validation in regulated bioanalysis.
